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Compound of Interest

Compound Name: PARP1-IN-5 dihydrochloride

Cat. No.: B10828047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and

mechanism of action of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of

Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the quantitative data

associated with the compound, the experimental protocols for its evaluation, and visual

representations of its biological context and development workflow.

Core Data Presentation
The following tables summarize the key quantitative data for PARP1-IN-5 dihydrochloride,

also referred to as compound 15l in its initial publication.

In Vitro Activity

Target IC50 (nM)

PARP-1 14.7[1]

PARP-2 900[2]

Selectivity Fold-Selectivity (PARP-2/PARP-1)

61.2[1]
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Cell-Based Assay Data

Cell Line Effect

A549 (Human Lung Carcinoma)
Potent chemotherapy sensitizing effect with

carboplatin.[1]

SK-OV-3 (Human Ovarian Adenocarcinoma,

BRCA-1 deficient)
Selective cytotoxic effect.[1][2]

In Vivo Pharmacokinetics (Mouse Model)

Parameter Value

Administration Route Oral (p.o.)

Bioavailability Good (details in primary publication)[1]

Safety Margin Desirable[1]

In Vivo Efficacy (Mouse Xenograft Model)

Model A549 Xenograft

Treatment In combination with carboplatin

Outcome Potent chemotherapy sensitizing effect[1]

Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization

of PARP1-IN-5 dihydrochloride are provided below. These are generalized protocols based

on standard laboratory practices.

PARP-1 Enzymatic Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against the PARP-1 enzyme.

Materials:
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Recombinant Human PARP-1 enzyme

Activated DNA (e.g., sheared salmon sperm DNA)

NAD+ (Nicotinamide adenine dinucleotide)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

Fluorescent NAD+ analog or a kit that detects PAR formation (e.g., using a PAR-binding

reagent coupled to a fluorophore)

Test compound (PARP1-IN-5 dihydrochloride) dissolved in DMSO

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1

enzyme in each well of the microplate.

Add the test compound at various concentrations to the wells. Include a positive control (no

inhibitor) and a negative control (no enzyme).

Initiate the enzymatic reaction by adding NAD+ to each well.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction (if necessary, depending on the detection method).

Measure the fluorescence intensity using a plate reader at the appropriate excitation and

emission wavelengths.

Calculate the percent inhibition for each concentration of the test compound relative to the

positive control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of living cells, which

is an indicator of cell viability.

Materials:

A549 and SK-OV-3 cells

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Test compound (PARP1-IN-5 dihydrochloride)

96-well clear microplate

Spectrophotometer (ELISA reader)

Procedure:

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified duration

(e.g., 72 hours). Include untreated control wells.

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4

hours at 37°C, allowing the formation of formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group compared to the untreated

control.

In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the compound in a living organism.

Materials:

Immunodeficient mice (e.g., nude or SCID mice)

A549 cancer cells

Matrigel (or a similar basement membrane matrix)

Test compound (PARP1-IN-5 dihydrochloride) formulated for oral administration

Carboplatin (for combination therapy)

Calipers for tumor measurement

Animal housing and care facilities compliant with ethical guidelines

Procedure:

Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each

mouse.

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into different treatment groups: vehicle control, test compound alone,

carboplatin alone, and combination of the test compound and carboplatin.

Administer the treatments according to the planned schedule (e.g., daily oral gavage for the

test compound and intraperitoneal injection for carboplatin).
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Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor

volume can be calculated using the formula: (Length x Width²)/2.

Monitor the body weight and general health of the mice throughout the study as a measure

of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Analyze the tumor growth inhibition for each treatment group compared to the vehicle

control.

Visualizations
The following diagrams illustrate the PARP1 signaling pathway, the discovery workflow for

PARP1-IN-5 dihydrochloride, and its mechanism of action.
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Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
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Caption: Discovery and preclinical development workflow of PARP1-IN-5 dihydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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